molecular formula C15H24N2O2S B5412942 1-(butylsulfonyl)-4-(2-methylphenyl)piperazine

1-(butylsulfonyl)-4-(2-methylphenyl)piperazine

Cat. No.: B5412942
M. Wt: 296.4 g/mol
InChI Key: OJBKUWXZENQFOL-UHFFFAOYSA-N
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Description

The compound “1-(butylsulfonyl)-4-(2-methylphenyl)piperazine” is a type of piperazine derivative. Piperazine is a cyclic amine that is a key structure in many biologically active compounds . It is found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc .


Synthesis Analysis

The synthesis of piperazine-based compounds can be achieved through various methods. One such method involves the use of a Pd-catalyzed methodology, which provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions . Another method involves the catalytic protodeboronation of pinacol boronic esters .


Chemical Reactions Analysis

The chemical reactions involving piperazine-based compounds can be quite complex. For instance, the catalytic protodeboronation of pinacol boronic esters allows for formal anti-Markovnikov alkene hydromethylation . This reaction was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Properties

IUPAC Name

1-butylsulfonyl-4-(2-methylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-3-4-13-20(18,19)17-11-9-16(10-12-17)15-8-6-5-7-14(15)2/h5-8H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBKUWXZENQFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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